molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Cat. No.: B1383072
CAS No.: 77398-55-1
M. Wt: 231.68 g/mol
InChI Key: TYUMYKCCCUBODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” is a chemical compound with the CAS Number: 77398-55-1 . It has a molecular weight of 231.68 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride . The InChI Code is 1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Molecular Structure Studies

  • Crystal and Molecular Structure : An investigation into the crystal and molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, revealed insights into its conformation and hydrogen bonding patterns, which are significant for understanding its chemical properties and potential applications (Manjunath et al., 2011).

Synthesis Methods

  • Synthesis Techniques : Research on synthesis methods of derivatives, such as the creation of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, provided valuable knowledge for the development of novel compounds with potential applications in various fields (Mandzhulo et al., 2016).
  • Efficient Synthesis : Studies focusing on the efficient synthesis of compounds like 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride have contributed to the development of more streamlined and effective production methods for these chemicals (Connolly et al., 2010).

Potential Therapeutic Applications

  • Anticancer Properties : Research on novel spirohydantoin compounds showed potential anticancer properties, especially in inducing apoptosis in leukemia cells, which may have implications for leukemia therapy (Kavitha et al., 2009).
  • Anti-Tumor and Anti-Angiogenic Activity : A series of new azaspiro bicyclic hydantoin derivatives were found to exhibit significant anti-proliferative activity against certain cancer cells, with implications for tumor treatment (Basappa et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The potential of “8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” and related compounds in the treatment of diseases such as leukemia is a promising area of research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in apoptosis pathways, such as caspases. The compound can modulate the activity of these enzymes, leading to the activation or inhibition of apoptotic processes . Additionally, it interacts with proteins like BCL2 and BAD, influencing their expression levels and thereby affecting cell survival and death mechanisms .

Cellular Effects

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride on various cell types and cellular processes are profound. It has been shown to induce apoptosis in leukemia cells by altering the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the intrinsic apoptosis pathway, by modulating the expression of key proteins like BCL2 and BAD . Furthermore, it influences gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride involves several key interactions at the molecular level. It binds to and modulates the activity of caspases, leading to the cleavage of PARP and the activation of the intrinsic apoptosis pathway . The compound also alters the ratio of BCL2 to BAD, promoting apoptosis in cancer cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained activation of apoptotic pathways and continued modulation of gene expression . The stability and degradation of the compound can influence its efficacy and potency in long-term experiments .

Dosage Effects in Animal Models

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a minimum concentration is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact .

Transport and Distribution

The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These properties are essential for determining its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on the intrinsic apoptosis pathway . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy and specificity . Understanding its subcellular localization is crucial for optimizing its therapeutic applications .

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMYKCCCUBODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.